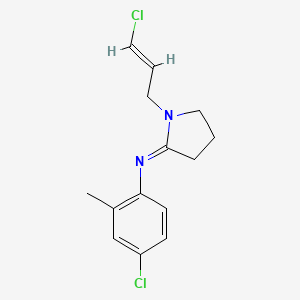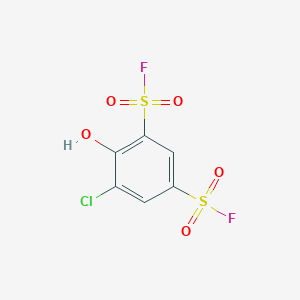
3-(2-Aminoethyl)-1-pentofuranosylpyrimidine-2,4(1h,3h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)-1-pentofuranosylpyrimidine-2,4(1h,3h)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by a pentofuranosyl group attached to a pyrimidine ring, which is further substituted with an aminoethyl group. Pyrimidine derivatives are known for their significant roles in various biological processes and are often found in nucleic acids such as DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1-pentofuranosylpyrimidine-2,4(1h,3h)-dione typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a pentofuranosyl derivative with a pyrimidine base under acidic or basic conditions. The aminoethyl group can be introduced through nucleophilic substitution reactions using appropriate amine reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-1-pentofuranosylpyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.
Scientific Research Applications
3-(2-Aminoethyl)-1-pentofuranosylpyrimidine-2,4(1h,3h)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in nucleic acid analogs and as a probe for understanding nucleic acid interactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-1-pentofuranosylpyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity. The pentofuranosyl group enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Cytidine: A nucleoside with a similar pyrimidine base but different sugar moiety.
Thymidine: Another nucleoside with a pyrimidine base, commonly found in DNA.
Uridine: A nucleoside with a similar structure, involved in RNA synthesis.
Uniqueness
3-(2-Aminoethyl)-1-pentofuranosylpyrimidine-2,4(1h,3h)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminoethyl group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
34484-23-6 |
|---|---|
Molecular Formula |
C11H17N3O6 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17N3O6/c12-2-4-13-7(16)1-3-14(11(13)19)10-9(18)8(17)6(5-15)20-10/h1,3,6,8-10,15,17-18H,2,4-5,12H2 |
InChI Key |
YVGOSTORCZHNFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)N(C1=O)CCN)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



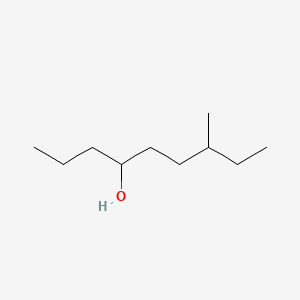



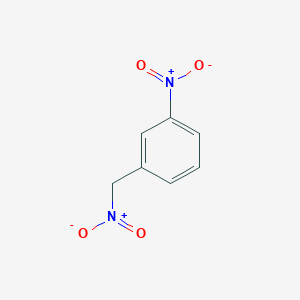

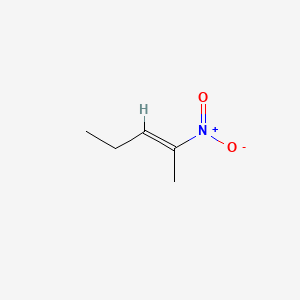
![1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane](/img/structure/B14687972.png)

![1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14687977.png)

